2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex organic compound characterized by its intricate triazole ring structure and its substitution with tert-butylphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Reactants: : The synthesis starts with the selection of appropriate precursors, which generally include a tert-butylphenyl derivative, a methylphenyl derivative, and sulfur-containing reagents.
Reaction Steps
The triazole ring is formed through a cyclization reaction involving nitrogen-containing precursors.
The incorporation of the sulfanyl group into the triazole ring is achieved through a substitution reaction.
Finally, the acetic acid moiety is attached via a carboxylation reaction.
Industrial Production Methods
Industrial production leverages optimized reaction conditions to maximize yield and purity. This often involves:
Catalysts: : Use of catalysts such as palladium or platinum to enhance reaction rates.
Temperature and Pressure: : Controlled temperature and pressure settings to facilitate the desired transformations.
Purification: : Advanced purification techniques, including crystallization and chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: : Conversion into sulfoxides or sulfones using reagents like hydrogen peroxide.
Reduction: : Reduction of the triazole ring or the sulfanyl group using agents like lithium aluminium hydride.
Substitution: : Halogenation or alkylation at various positions on the triazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminium hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: : Halogens (Br2, I2), alkyl halides (R-X).
Major Products
Scientific Research Applications
Chemistry
Catalysis: : As ligands in catalytic cycles for organic transformations.
Materials Science: : In the design and synthesis of new materials with specific electronic properties.
Biology
Enzyme Inhibition: : Potential inhibitor of enzymes involved in disease pathways.
Biomolecular Probes: : As a probe in studying biological processes at the molecular level.
Medicine
Drug Development: : Precursor for developing new pharmaceutical compounds.
Antimicrobial Agents: : Potential antimicrobial properties against bacteria and fungi.
Industry
Polymer Science: : As a monomer or cross-linking agent in polymer synthesis.
Mechanism of Action
The compound exerts its effects through several mechanisms, including:
Molecular Interaction: : Binding to specific proteins or enzymes, altering their activity.
Pathway Modulation: : Affecting biological pathways by interacting with key molecular targets.
Molecular Targets and Pathways
Enzymes: : Inhibition of enzymes such as kinases or proteases.
Receptors: : Interaction with cell surface receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(4-tert-butylphenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Similar structure with an ethyl group instead of a methyl group.
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Similar structure with a methoxy group.
2-{[5-(4-tert-butylphenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Similar structure with a fluorophenyl group.
Uniqueness
The presence of both tert-butylphenyl and methylphenyl groups, combined with the triazole and sulfanyl functionalities, imparts unique chemical reactivity and biological activity to this compound, distinguishing it from its analogs.
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-14-5-11-17(12-6-14)24-19(22-23-20(24)27-13-18(25)26)15-7-9-16(10-8-15)21(2,3)4/h5-12H,13H2,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBAKMATNPTHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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